molecular formula C22H18N4O7 B11283015 3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11283015
M. Wt: 450.4 g/mol
InChI Key: IQMJQNLEHKIRHV-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with nitrophenyl and trimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 3-nitrobenzaldehyde with 2,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl and trimethoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The pyrazolo[3,4-b]pyridine core can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4,5-trimethoxyphenyl)propanoic acid: Shares the trimethoxyphenyl group but differs in the core structure.

    5,10,15,20-tetra-(3,4,5-trimethoxyphenyl)porphyrin: Contains multiple trimethoxyphenyl groups but has a porphyrin core.

Uniqueness

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its combination of nitrophenyl and trimethoxyphenyl groups on a pyrazolo[3,4-b]pyridine core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H18N4O7

Molecular Weight

450.4 g/mol

IUPAC Name

3-(3-nitrophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C22H18N4O7/c1-31-16-10-18(33-3)17(32-2)9-13(16)15-8-14(22(27)28)19-20(24-25-21(19)23-15)11-5-4-6-12(7-11)26(29)30/h4-10H,1-3H3,(H,27,28)(H,23,24,25)

InChI Key

IQMJQNLEHKIRHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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